AG-494

説明

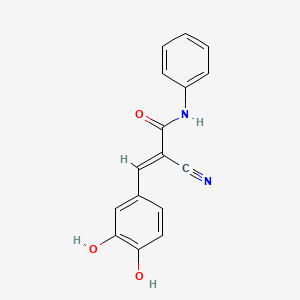

tyrphostin that blocks Cdk2 activation; structure in first source

Structure

3D Structure

特性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHOVJYOELRGMV-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018515 | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-35-3, 139087-53-9 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG 494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B48 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 494 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AG-494

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its ability to selectively target EGFR-mediated signaling pathways has made it a valuable tool in cancer research and for the investigation of cellular processes regulated by EGFR. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling cascades, and detailed protocols for key experimental assays.

Core Mechanism of Action: EGFR Kinase Inhibition

The primary mechanism of action of this compound is the inhibition of the intrinsic tyrosine kinase activity of the Epidermal Growth Factor Receptor. By competing with ATP for binding to the kinase domain of EGFR, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition of EGFR autophosphorylation has been demonstrated to have an IC50 value of approximately 1.1-1.2 μM in cell-free assays.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a panel of protein kinases, demonstrating a selective profile for EGFR. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

| Target Kinase | IC50 (μM) | Reference |

| EGFR | 0.7 - 1.2 | [1][2] |

| ErbB2 (HER2) | 39 | [1][2] |

| HER1-2 | 45 | [1][2] |

| PDGF-R | 6 | [1][2] |

Downstream Signaling Pathways Affected by this compound

The inhibition of EGFR autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Inhibition of the Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK pathway, is a critical downstream effector of EGFR signaling. Upon EGFR activation, the recruitment of adaptor proteins like Grb2 and Sos leads to the activation of Ras, which in turn activates Raf, MEK, and ERK. This cascade ultimately results in the phosphorylation of transcription factors that promote cell proliferation. This compound, by blocking the initial EGFR activation step, prevents the activation of this entire pathway.

Inhibition of the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is another major signaling route downstream of EGFR. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. Akt plays a central role in promoting cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth. This compound's inhibition of EGFR effectively blocks the activation of the PI3K-Akt pathway.

Blockade of Cdk2 Activation and Cell Cycle Progression

This compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1] This inhibition of Cdk2 activation is a direct consequence of the suppression of EGFR-dependent signaling pathways that are necessary for cell cycle progression. By arresting cells in the G1 phase, this compound prevents DNA synthesis and cell division.

Prevention of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Studies have shown that this compound can significantly prevent the activation of NF-κB in response to certain stimuli.[2] This effect is likely mediated through the inhibition of EGFR-dependent pathways that can lead to NF-κB activation.

Visualizing the Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

References

The Tyrphostin AG-494: A Technical Guide to its Blockade of Cdk2 Activation and Induction of G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cell cycle research. While initially investigated for its effects on the Epidermal Growth Factor Receptor (EGFR), subsequent studies have revealed a more nuanced mechanism of action, highlighting its ability to block the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in preventing Cdk2 activation and inducing cell cycle arrest. It consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Data Presentation

Quantitative Analysis of this compound and its Analogs on Cell Cycle Distribution

| Compound | Cell Line | Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| AG-555 | Not Specified | Not Specified | 85% | Not Specified | Not Specified | [1] |

| AG-556 | Not Specified | Not Specified | 85% | Not Specified | Not Specified | [1] |

| AG-490 | Not Specified | Not Specified | Arrest in late G1 and S phase | Arrest in late G1 and S phase | No arrest | [1] |

| This compound | Not Specified | Not Specified | Arrest in late G1 and S phase | Arrest in late G1 and S phase | No arrest | [1] |

Note: The specific cell line and concentration used to achieve 85% G1 arrest with AG-555 and AG-556 are not detailed in the source material.

Inhibitory Concentrations (IC50) of this compound

It is important to note that a direct IC50 value for the inhibition of Cdk2 kinase activity by this compound has not been prominently reported in the reviewed literature. The primary mechanism of action appears to be the inhibition of Cdk2 activation rather than direct enzymatic inhibition.[1]

Signaling Pathways and Mechanisms

The inhibitory effect of this compound on cell cycle progression is not through the direct inhibition of the Cdk2 kinase itself, but rather by preventing its activation. This is achieved by promoting the accumulation of an inhibitory phosphorylation on tyrosine 15 of Cdk2.[1] This mechanism is distinct from many other Cdk inhibitors that act as ATP competitors.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cells (e.g., A549, DU145, or other suitable cell lines) in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells in ethanol for at least 2 hours at -20°C.

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Tyrphostin AG-494: A Technical Guide to its Signaling Pathway Involvement

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cell biology and cancer research. Initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), further studies have revealed a broader spectrum of activity, notably its modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This dual inhibitory capability positions this compound as a compound of interest for investigating cellular processes regulated by these critical pathways and for the development of novel therapeutic strategies.

This technical guide provides an in-depth overview of the signaling pathways affected by this compound, with a primary focus on its involvement in the JAK/STAT cascade. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of these enzymes, thereby blocking downstream signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis.

Data Presentation: Inhibitory Activity of this compound and Related Compounds

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and its close analog, AG-490, against various kinases and in different cellular contexts. This data provides a quantitative measure of their potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound Against EGFR

| Target | Assay System | IC50 (µM) |

| EGFR Autophosphorylation | Cell-free assay | 1.2[1] |

| EGF-dependent Cell Growth | Various cell lines | 6[1] |

| EGFR | HT-22 cells | 1[2] |

| EGFR | Cell-free assay | 0.7[3] |

Table 2: Inhibitory Concentration (IC50) of AG-490 (a close analog of this compound) Against JAK Kinases

| Target | IC50 (µM) |

| JAK2 | ~10[4] |

| JAK3 | 20-25[4] |

Signaling Pathway Involvement

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. The pathway consists of three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5][6]

The mechanism of JAK/STAT signaling proceeds as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor, inducing receptor dimerization.

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs bind to these phosphotyrosine sites via their SH2 domains and are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are central to regulating cell proliferation, survival, and migration.

This compound is a well-documented inhibitor of EGFR autophosphorylation.[1] By blocking the initial activation step of the receptor, this compound effectively shuts down the downstream signaling cascades, leading to the inhibition of EGF-dependent cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability and proliferation.[8]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cytokine for stimulation (e.g., IL-6)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentrations of this compound for the appropriate duration.

-

Harvest the cells (including floating cells) and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described in the previous protocols.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a valuable research tool for dissecting the intricate signaling networks governed by EGFR and the JAK/STAT pathway. Its ability to inhibit these key pathways provides a powerful means to study their roles in cellular function and disease. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of this compound and its potential therapeutic applications. As with any inhibitor, it is crucial to consider its broader kinase inhibitory profile when interpreting experimental results. Future studies focusing on the direct inhibitory effects of this compound on individual JAK family members will further clarify its precise mechanism of action and its potential as a selective therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. adooq.com [adooq.com]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Function of AG-494: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, also known as Tyrphostin this compound, is a potent, cell-permeable small molecule inhibitor of protein tyrosine kinases. Initially characterized as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, its cellular functions extend to the modulation of other kinases and critical cellular processes including cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary targets, impact on signaling pathways, and its effects on cellular fate. This document clarifies its distinction from the similarly named JAK2 inhibitor, AG-490, and presents detailed experimental protocols for its characterization.

Introduction: Distinguishing this compound from other Tyrphostins

This compound belongs to the tyrphostin family of compounds, which are synthetic tyrosine kinase inhibitors. It is crucial to distinguish this compound from other compounds in this family, particularly AG-490. While both are tyrphostins, their primary cellular targets differ significantly:

-

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) .

-

AG-490 is a well-characterized inhibitor of Janus Kinase 2 (JAK2) .

This distinction is critical for the accurate interpretation of experimental results. This guide will focus on the cellular functions of this compound as an EGFR and cell cycle inhibitor.

Mechanism of Action

Inhibition of EGFR Signaling Pathway

The primary mechanism of action of this compound is the inhibition of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade of the initial activation step effectively shuts down EGFR-mediated signaling. The major pathways affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

-

PI3K-Akt-mTOR Pathway: A key regulator of cell survival, growth, and metabolism.

Inhibition of Other Tyrosine Kinases

While potent against EGFR, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, albeit with lower potency. This includes:

-

ErbB2 (HER2): A member of the EGFR family, often implicated in breast cancer.

-

PDGF-R (Platelet-Derived Growth Factor Receptor): Involved in cell growth and angiogenesis.

Regulation of the Cell Cycle

A significant function of this compound is its ability to block the activation of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2, in complex with its regulatory partner Cyclin E or Cyclin A, is a key driver of the G1 to S phase transition in the cell cycle. By inhibiting Cdk2 activation, this compound prevents cells from entering the DNA synthesis (S) phase, leading to cell cycle arrest in G1. This action is directly linked to its anti-proliferative effects.

Induction of Apoptosis and Inhibition of NF-κB

The combined effect of inhibiting pro-survival signals from EGFR and inducing cell cycle arrest contributes to the induction of apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been observed to prevent the activation of NF-κB, a transcription factor that plays a key role in inflammation and cell survival.

Quantitative Data Summary

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays and cell-based assays.

| Target Kinase | IC50 Value | Assay Type/Notes |

| EGFR | 0.7 - 1.2 µM | Autophosphorylation Assay |

| ErbB2 (HER2) | 39 µM | Autophosphorylation Assay |

| PDGF-R | 6 µM | Autophosphorylation Assay |

| HER1-2 | 45 µM | Autophosphorylation Assay |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Experimental Protocols

This section details common experimental protocols used to characterize the cellular functions of this compound.

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.

-

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.

-

Reaction Setup: In each well, add the diluted this compound or vehicle control.

-

Enzyme Addition: Add the EGFR enzyme to each well (except for "no enzyme" controls).

-

Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle (DMSO) control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 for growth inhibition.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

-

Procedure:

-

Cell Treatment: Culture cells with and without various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Harvest both adherent and floating cells, wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a multifaceted tyrosine kinase inhibitor with a primary function as a potent antagonist of the EGFR signaling pathway. Its ability to also inhibit Cdk2 activation provides a dual mechanism for halting cell proliferation, making it a valuable tool for cancer research. The clear distinction of its mechanism from JAK inhibitors like AG-490 is essential for its proper application in scientific studies. The protocols and data presented in this guide offer a framework for researchers to effectively utilize and understand the cellular impact of this compound.

An In-depth Technical Guide to the AG-494 Tyrphostin Family of Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein kinase inhibitors, is a potent small molecule that has been instrumental in elucidating the roles of various signaling pathways in cellular processes. Initially identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), its activity against other kinases, notably Janus Kinase 2 (JAK2), has broadened its application in cancer research and the study of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for its application in key experimental assays.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the initiation and propagation of downstream signaling cascades. This inhibition of autophosphorylation is a key step in disrupting the activation of receptor tyrosine kinases and non-receptor tyrosine kinases alike.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases. These values have been compiled from various in vitro and cell-based assays.

| Target Kinase | IC50 Value (μM) | Assay Type | Reference |

| EGFR | 0.7 | Cell-free | [1] |

| 1.0 | HT-22 cells | [2][3][4] | |

| 1.2 | Cell-free (autophosphorylation) | [5][6] | |

| 6.0 | EGF-dependent cell growth | [5][6] | |

| 6.16 | A549 cells | ||

| 10.7 | DU145 cells | ||

| EGFR Autophosphorylation | 1.1 | - | [7] |

| ErbB2 (HER2) | 39 | - | [7] |

| HER1-2 | 45 | - | |

| PDGF-R | 6 | - | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

EGFR Signaling Pathway Inhibition by this compound

Caption: Inhibition of EGFR signaling by this compound.

JAK/STAT Signaling Pathway Inhibition by this compound

Caption: Inhibition of JAK/STAT signaling by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a typical luminescence-based kinase assay to determine the IC50 of this compound against a target kinase (e.g., EGFR).

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to create 2x inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the 2x this compound dilutions to the wells of the 384-well plate. For the positive control (no inhibition), add 5 µL of kinase reaction buffer with DMSO. For the negative control (no kinase activity), add 5 µL of kinase reaction buffer with DMSO to separate wells.

-

Enzyme Addition: Prepare a 2x working solution of EGFR in kinase dilution buffer. Add 5 µL of the 2x EGFR enzyme solution to all wells except the negative control wells. To the negative control wells, add 5 µL of kinase dilution buffer.

-

Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase reaction buffer. Add 10 µL of this mixture to all wells to start the kinase reaction. The total reaction volume is 20 µL.

-

Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the average luminescence of the negative control wells from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of EGFR and STAT3 Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) and STAT3 (p-STAT3) in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., A549, DU145)

-

Complete cell culture medium

-

This compound

-

Ligand for stimulation (e.g., EGF for EGFR, IL-6 for STAT3)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-STAT3, anti-total STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for 15 minutes or 20 ng/mL IL-6 for 30 minutes) to induce phosphorylation. Include a non-stimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation:

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, collecting the fluorescence signal from the PI.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound remains a valuable tool for researchers investigating cellular signaling pathways. Its well-characterized inhibitory effects on EGFR and the JAK/STAT pathway, coupled with established experimental protocols, make it a reliable agent for studying cell proliferation, differentiation, and apoptosis. This guide provides the foundational knowledge and methodologies for the effective use of this compound in a research setting, facilitating further discoveries in the complex field of signal transduction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-494: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, also known as Tyrphostin this compound, is a synthetically derived compound that has garnered significant interest in biomedical research due to its potent inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as a tyrosine kinase inhibitor, and its impact on critical signaling cascades, including the JAK-STAT and EGFR pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in research and drug development.

Chemical Properties

This compound is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 133550-35-3[1] |

| Molecular Formula | C₁₆H₁₂N₂O₃[1] |

| Molecular Weight | 280.28 g/mol [2] |

| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide[3] |

| Synonyms | Tyrphostin this compound, Tyrphostin B48[2] |

| Appearance | Light yellow to amber to dark green powder/crystal[4] |

| SMILES | O=C(/C(=C/c1ccc(O)c(O)c1)/C#N)Nc2ccccc2 |

| Solubility | DMSO: 56 mg/mL (199.8 mM)[5] |

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signal transduction. Its primary targets include the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), leading to the modulation of downstream signaling pathways integral to cell proliferation, differentiation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound is a well-documented inhibitor of EGFR, a receptor tyrosine kinase that is often dysregulated in various cancers. It exerts its inhibitory effect by blocking the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.

Quantitative Data: Inhibition of EGFR

| Parameter | Value | Cell Line/System |

| IC₅₀ (EGFR autophosphorylation) | 1.2 µM | Cell-free assay[5] |

| IC₅₀ (EGF-dependent cell growth) | 6 µM | - |

Signaling Pathway: EGFR Inhibition by this compound

Caption: this compound inhibits the autophosphorylation of EGFR, preventing downstream signaling.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and hematopoiesis. This compound has been shown to inhibit this pathway, primarily by targeting JAK2, which in turn prevents the phosphorylation and activation of STAT3.

Quantitative Data: Inhibition of JAK-STAT Pathway

While specific IC₅₀ values for this compound against individual JAK isoforms are not as extensively reported as for other inhibitors, studies using its close analog, AG-490, demonstrate potent inhibition of JAK2 and subsequent STAT3 phosphorylation. Research indicates that AG-490 inhibits JAK and STAT phosphorylation.[6]

Signaling Pathway: JAK-STAT Inhibition by this compound

Caption: this compound inhibits JAK2, preventing STAT3 phosphorylation and nuclear translocation.

Induction of Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase. This effect is attributed to its inhibition of cyclin-dependent kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition. By blocking Cdk2, this compound prevents cells from progressing through the cell cycle and entering the DNA synthesis (S) phase.

Logical Relationship: this compound and G1 Cell Cycle Arrest

Caption: this compound inhibits Cdk2 activation, leading to G1 phase cell cycle arrest.

Modulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to prevent the activation of NF-κB in certain cellular contexts, suggesting an anti-inflammatory potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Phosphorylated Proteins (p-JAK2, p-STAT3)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of JAK2 and STAT3.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate appropriate cells (e.g., human gastric cancer AGS cells) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO). For stimulation, add a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.[1][2][7][8][9]

Methodology:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[7]

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[2]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.[3][10][11][12]

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.[3]

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.[3]

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways implicated in cancer and inflammatory diseases. Its well-characterized inhibitory effects on EGFR and the JAK-STAT pathway, coupled with its ability to induce cell cycle arrest, make it a compound of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this compound.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. promega.es [promega.es]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

In-Depth Technical Guide to AG-494: A Tyrphostin-Class Inhibitor of EGFR and CDK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental applications of AG-494 (Tyrphostin this compound), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Molecular and Chemical Properties

This compound is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| CAS Number | 133550-35-3 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of key enzymes involved in cell proliferation and survival. The quantitative measures of its inhibitory activity are detailed in the following tables.

Inhibitory Activity against Protein Kinases

| Target Protein | IC₅₀ Value |

| EGFR | 0.7 µM - 1.2 µM |

| ErbB2 (HER2) | 39 µM |

| HER1-2 | 45 µM |

| PDGF-R | 6 µM |

Cellular Effects

| Biological Process | Effect |

| EGF-dependent DNA synthesis | Inhibition |

| Cdk2 activation | Blockade |

| NF-κB activation (in silica-stimulated cells) | Significant prevention |

| BMP9-induced ALP activity | Dose-dependent inhibition (3-9 µM) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research publications.

Cell Culture and Treatment

A common experimental workflow for assessing the effects of this compound on cultured cells is outlined below.

Caption: General workflow for cell-based assays using this compound.

-

Cell Seeding: Plate cells (e.g., A431, NIH3T3, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

-

Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the specific assay.

-

Analysis: Following incubation, proceed with downstream analyses such as cell viability assays, protein extraction for Western blotting, or kinase activity assays.

EGFR Autophosphorylation Assay

This in vitro assay is used to determine the direct inhibitory effect of this compound on the autophosphorylation of the EGFR.

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant EGFR with a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Reaction: Initiate the autophosphorylation reaction by adding ATP to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

-

Detection: Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine 4G10) to visualize the extent of EGFR autophosphorylation.

CDK2 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the kinase activity of CDK2.

-

Reaction Components: In a reaction well, combine recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex, a specific substrate (e.g., Histone H1 or a synthetic peptide), and a kinase buffer.

-

Inhibitor Incubation: Add different concentrations of this compound or a vehicle control to the wells and pre-incubate.

-

Reaction Initiation: Start the kinase reaction by the addition of [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a defined period.

-

Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

Signaling Pathways Modulated by this compound

This compound primarily targets the EGFR signaling cascade and the CDK2-mediated cell cycle progression. The following diagrams illustrate these pathways and the points of inhibition by this compound.

EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. This compound inhibits the initial step of this cascade.

Caption: Inhibition of the EGFR signaling cascade by this compound.

CDK2 and Cell Cycle Regulation

This compound also impacts the cell cycle by blocking the activity of CDK2, a key kinase for the G1/S phase transition.

Caption: this compound-mediated inhibition of CDK2 and cell cycle progression.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and CDK2, making it a valuable tool for studying the signaling pathways that govern cell proliferation and survival. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting and to support the development of novel therapeutic strategies. Researchers should always refer to the specific product datasheets for handling and storage information.

AG-494 in Cancer Research: A Technical Overview

Introduction

AG-494, also known as Tyrphostin AG 494, is a synthetically derived tyrosine kinase inhibitor that has been a subject of extensive preclinical investigation in cancer research. As a member of the tyrphostin family, it functions by competitively inhibiting the ATP binding site of tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exhibits a multi-targeted inhibitory profile, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2.

EGFR Inhibition: this compound is a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.7 µM.[1] It effectively blocks the autophosphorylation of EGFR and other members of the ErbB family, including ErbB2 (HER2).[1] The inhibition of EGFR signaling disrupts downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell cycle progression and survival. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

JAK/STAT Pathway Inhibition: this compound is also a well-documented inhibitor of the JAK/STAT signaling pathway, particularly by targeting JAK2. This pathway is activated by various cytokines and growth factors and plays a pivotal role in hematopoiesis, immune response, and oncogenesis. Constitutive activation of the JAK/STAT pathway, especially STAT3, is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound inhibits the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in tumorigenesis.[2][3][4]

Signaling Pathway Diagrams

EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.

JAK/STAT Signaling Pathway Inhibition by this compound

Caption: this compound inhibits JAK2, preventing STAT3 phosphorylation, dimerization, and nuclear translocation.

Preclinical Efficacy in Cancer Models

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, its underlying molecular characteristics (e.g., EGFR or JAK/STAT pathway activation status), and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | ~5-12 | [5] |

| DU145 | Prostate Cancer | ~8 | [5] |

| Hep-2 | Laryngeal Carcinoma | Not specified | [6] |

| SW1990 | Pancreatic Cancer | Not specified | [7] |

| Various Breast Cancer Cell Lines | Breast Cancer | Not specified | |

| Various Leukemia/Lymphoma Cell Lines | Hematological Malignancies | Not specified |

Note: IC50 values can vary significantly between studies due to different experimental conditions. This table provides an approximate range based on available data.

In Vivo Tumor Growth Inhibition

Preclinical studies in animal models have shown that this compound can inhibit tumor growth. These studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Laryngeal Carcinoma | Nude mice xenograft | Not specified | Significant inhibition | [6] |

| Pancreatic Cancer | Nude mice xenograft | Not specified | Reduced tumor growth and metastasis | [7] |

| Gastric Cancer | Nude mice xenograft | Not specified | Enhanced anti-tumor effect of TRAIL | [8] |

| Breast Cancer | Nude mice xenograft | Not specified | Data not available |

Note: Detailed quantitative data on tumor growth inhibition from in vivo studies with this compound are limited in the public domain.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution using flow cytometry.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., in a vehicle like DMSO/PEG/saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Clinical Development

A thorough review of clinical trial databases reveals no registered clinical trials specifically investigating Tyrphostin this compound for the treatment of cancer in humans. It is important to distinguish this compound from ABT-494 (Upadacitinib), which is a selective JAK1 inhibitor that has undergone extensive clinical development for autoimmune diseases. The preclinical data on this compound, while promising in some contexts, has not translated into clinical trials for oncology to date.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against EGFR and JAK/STAT signaling pathways. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines highlights its potential as an anti-cancer agent. However, the lack of extensive in vivo data and the absence of clinical trials indicate that its therapeutic development has been limited. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers continuing to explore the anti-cancer properties of this compound and similar multi-targeted kinase inhibitors. Further research, particularly in well-designed in vivo models, is necessary to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. europeanreview.org [europeanreview.org]

- 5. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escca.eu [escca.eu]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

AG-494 (Tyrphostin AG490): A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, also known as Tyrphostin AG490, is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammatory responses and has been increasingly implicated in the pathophysiology of various neurological disorders.[5] Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of acute brain injuries like stroke and subarachnoid hemorrhage, as well as chronic neurodegenerative diseases. The ability of this compound to modulate the JAK/STAT pathway makes it a valuable tool for investigating the role of neuroinflammation in these conditions and for exploring potential therapeutic strategies. This technical guide provides an in-depth overview of the applications of this compound in neuroscience, focusing on its mechanism of action, experimental protocols, and key findings from preclinical studies.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[6][7][8] In the central nervous system (CNS), pro-inflammatory cytokines can activate this pathway in neurons and glial cells, leading to the transcription of genes involved in inflammation and apoptosis.

This compound exerts its effects by inhibiting the tyrosine kinase activity of JAK2.[3][4] This prevents the phosphorylation and subsequent activation of STAT proteins, which are transcription factors that, upon activation, translocate to the nucleus and induce the expression of target genes.[5] By blocking this cascade, this compound can effectively suppress the inflammatory response mediated by JAK2-dependent cytokines.

In Vivo Applications in Neurological Injury Models

Preclinical studies have demonstrated the neuroprotective effects of this compound in various animal models of acute brain injury. These studies highlight its potential to mitigate the detrimental effects of neuroinflammation.

Ischemic Stroke

In a rat model of permanent cerebral ischemia, pretreatment with AG-490 was shown to ameliorate neurological deficits, reduce brain infarction size, and decrease brain edema. The administration of AG-490 also led to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the injured cortical tissue.

| Parameter | Control (Ischemia) | AG-490 Treated (Ischemia) |

| Neurological Deficit Score | Increased | Significantly Reduced |

| Brain Infarction Volume | Increased | Significantly Reduced |

| Brain Edema | Increased | Significantly Reduced |

| Caspase-3 Activation | Increased | Significantly Reduced |

| Cortical TNF-α Level | Increased | Significantly Reduced |

| Cortical IL-1β Level | Increased | Significantly Reduced |

| Cortical IL-6 Level | Increased | Significantly Reduced |

Table 1: Summary of the effects of AG-490 in a rat model of ischemic stroke. Data compiled from a representative study.

Subarachnoid Hemorrhage (SAH)